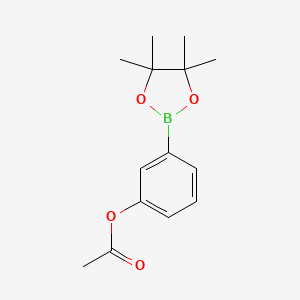

3-(叔丁基)-1-(4-氟苄基)-1H-吡唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

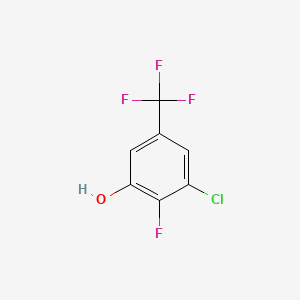

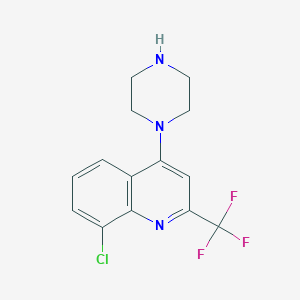

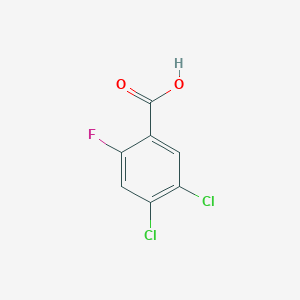

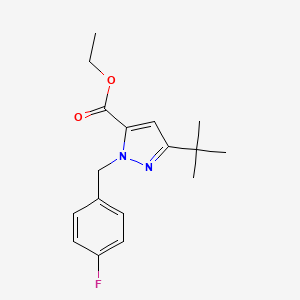

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through cyclocondensation reactions or the functionalization of pre-existing pyrazole rings. For instance, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate involves selective cyclocondensation with 1,3-dicarbonyl compounds . Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . These methods highlight the versatility of pyrazole synthesis and suggest potential pathways for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction analysis and compared with DFT calculations . Similarly, the crystal structure of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was confirmed using single-crystal X-ray diffraction studies . These techniques would be applicable for determining the molecular structure of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, condensation/reduction, and annulation methods. The reactivity of these compounds is influenced by the substituents on the pyrazole ring. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involved a 3+2 annulation method . The chemical reactions of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate would likely be influenced by the presence of the tert-butyl and 4-fluorobenzyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from molecular electrostatic potential, leading molecular orbitals, and other DFT calculations. For example, insights into the physical and chemical properties of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate were achieved through DFT calculations . Additionally, the thermal and fluorescence properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicate good optical properties and thermal stability . These studies suggest that Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate may also exhibit distinct physical and chemical properties that could be explored through similar analyses.

科学研究应用

环境影响和降解

3-(叔丁基)-1-(4-氟苄基)-1H-吡唑-5-羧酸乙酯作为一种化合物,可以与具有相似结构特征的更大范围的化学物质相关。对类似化合物的研究提供了对环境行为和降解途径的见解,尽管对这种特定化合物直接研究可能受到限制。

水生环境中的存在和行为:

- 对羟基苯甲酸酯,在化学上与所讨论的化合物相关,用作各种产品中的防腐剂,并且可以作为弱内分泌干扰物化学物质。它们在地表水和沉积物中的普遍存在是由于持续的环境引入,引发了对其环境归宿和行为的担忧。这表明相关化合物,如 3-(叔丁基)-1-(4-氟苄基)-1H-吡唑-5-羧酸乙酯具有潜在的环境持久性 (Haman 等人,2015 年)。

土壤和地下水中的生物降解和归宿:

- 乙基叔丁基醚 (ETBE) 与所讨论的化合物部分名称相同,表明具有潜在的结构相似性。土壤和地下水中的微生物可以降解 ETBE,表明类似化合物具有生物降解途径的潜力。然而,共污染物的存在可能会影响生物降解效率,突出了环境系统中复杂的相互作用 (Thornton 等人,2020 年)。

化学改性和合成

离子液体中的化学改性:

- 离子液体是可以溶解纤维素的溶剂,这一特性可能与类似复杂分子的改性有关。使用离子液体作为各种改性的反应介质为以不同形式化学操作和利用 3-(叔丁基)-1-(4-氟苄基)-1H-吡唑-5-羧酸乙酯开辟了途径 (Heinze 等人,2008 年)。

杂环化合物的合成:

- 吡唑羧酸衍生物在合成生物活性化合物中具有重要意义。考虑到结构相似性,3-(叔丁基)-1-(4-氟苄基)-1H-吡唑-5-羧酸乙酯可用作构建模块或中间体,用于合成各种杂环化合物,突出了其在药物化学中的潜在用途 (Cetin,2020 年)。

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-6-8-13(18)9-7-12/h6-10H,5,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFUMFWPMFWIGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378984 |

Source

|

| Record name | Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate | |

CAS RN |

306936-98-1 |

Source

|

| Record name | Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。